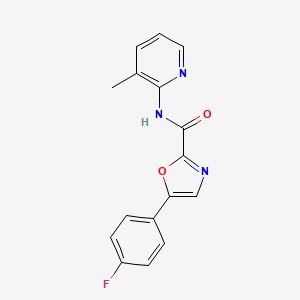
5-(4-fluorophenyl)-N-(3-methylpyridin-2-yl)oxazole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-fluorophenyl)-N-(3-methylpyridin-2-yl)oxazole-2-carboxamide, also known as PFI-3, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known to inhibit the activity of a specific enzyme, which makes it a valuable tool for studying various biological processes.
Aplicaciones Científicas De Investigación
Medicinal Chemistry and Drug Development
Anticancer Agents: The compound’s structural features make it a promising candidate for designing novel anticancer agents. Researchers explore its potential as a targeted therapy against specific cancer types. By modifying the oxazole ring and fluorophenyl group, they aim to enhance selectivity and efficacy. Mechanistic studies investigate its impact on cell cycle regulation, apoptosis, and angiogenesis inhibition .
Kinase Inhibitors: Given its pyridine moiety, this compound may act as a kinase inhibitor. Kinases play crucial roles in cellular signaling pathways, and inhibiting specific kinases can modulate disease processes. Researchers evaluate its binding affinity to kinases and assess its potential as a therapeutic agent for kinase-driven diseases .
Organic Synthesis
Protodeboronation Reactions: Recent studies have explored the use of pinacol boronic esters in organic synthesis. While functionalizing deboronation of alkyl boronic esters is well-established, protodeboronation remains less explored. This compound could serve as a substrate for catalytic protodeboronation reactions, leading to valuable building blocks for synthetic chemistry .
Material Science
Luminescent Materials: Fluorophenyl-substituted compounds often exhibit interesting photophysical properties. Researchers investigate whether this compound can serve as a luminescent material for applications in optoelectronics, sensors, or imaging. Its fluorescence properties, quantum yield, and stability are critical factors in material design .
Computational Chemistry
Quantum Mechanical Calculations: Theoretical studies employ quantum mechanical calculations to understand the electronic structure, stability, and reactivity of this compound. Density functional theory (DFT) calculations provide insights into its energy levels, charge distribution, and potential reaction pathways. Such computational investigations guide experimental design and interpretation .
Propiedades
IUPAC Name |
5-(4-fluorophenyl)-N-(3-methylpyridin-2-yl)-1,3-oxazole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3O2/c1-10-3-2-8-18-14(10)20-15(21)16-19-9-13(22-16)11-4-6-12(17)7-5-11/h2-9H,1H3,(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKCXZIFTXVUVGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)C2=NC=C(O2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-N-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B2834802.png)
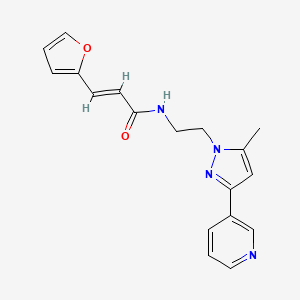
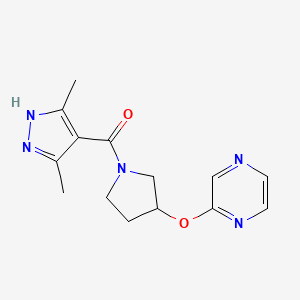
![2-[3-methyl-7-(2-methylprop-2-en-1-yl)-2,6-dioxo-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl]acetamide](/img/structure/B2834809.png)
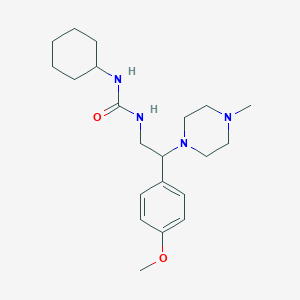
![(2R)-3-(acetamidosulfanyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-3-methylbutanoic acid](/img/no-structure.png)
![2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}-N-(furan-2-ylmethyl)acetamide](/img/structure/B2834813.png)
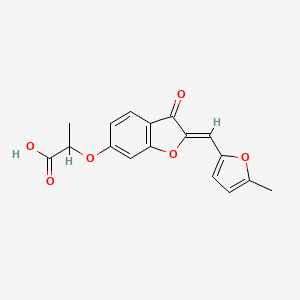
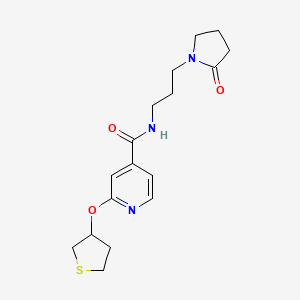
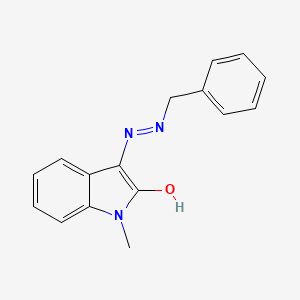
![1-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-1H-indole-3-carbaldehyde](/img/structure/B2834820.png)
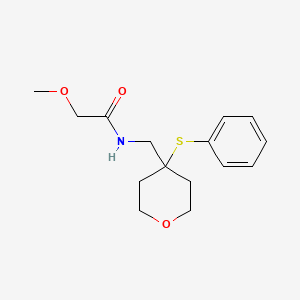
![(E)-N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2834822.png)